An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-(1,1-difluoroethyl)pyridine
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-(1,1-difluoroethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the physical properties of the novel heterocyclic compound, 5-Chloro-2-(1,1-difluoroethyl)pyridine. Recognizing the limited availability of experimentally-derived data for this specific molecule, this document serves a dual purpose: to present the currently available predicted computational data and to offer a detailed methodological framework for the empirical determination of its key physical characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical profile for applications in medicinal chemistry, agrochemicals, and materials science. The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction: The Significance of Physicochemical Characterization
5-Chloro-2-(1,1-difluoroethyl)pyridine is a fluorinated pyridine derivative of significant interest due to the unique properties conferred by its substituent groups. The chloro- and difluoroethyl moieties can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. A comprehensive understanding of its physical properties is therefore a critical prerequisite for its successful application in any research and development pipeline. Properties such as melting point, boiling point, and solubility are fundamental to its handling, formulation, and pharmacokinetic profile. Spectroscopic data provides the definitive structural confirmation and insight into its electronic properties.
Given the novelty of this compound, a thorough search of the scientific literature and chemical databases reveals a scarcity of experimentally determined physical data. This guide directly addresses this knowledge gap by not only consolidating the available predicted data but also by providing detailed, field-proven experimental protocols for its determination.
Molecular Structure and Computational Data
The foundational attributes of 5-Chloro-2-(1,1-difluoroethyl)pyridine are derived from its molecular structure. These computational predictions offer a valuable baseline for subsequent experimental verification.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆ClF₂N | PubChem |
| Molecular Weight | 177.58 g/mol | PubChem |
| Monoisotopic Mass | 177.01569 Da | PubChem |
| XlogP | 2.3 | PubChem |
| InChI | InChI=1S/C7H6ClF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 | PubChem |
| SMILES | CC(C1=NC=C(C=C1)Cl)(F)F | PubChem |
XlogP is a computed measure of a compound's lipophilicity, a critical parameter in predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug development.
Comparative Physical Properties of Related Pyridine Derivatives
To provide context for the anticipated physical properties of 5-Chloro-2-(1,1-difluoroethyl)pyridine, the following table summarizes the experimentally determined properties of structurally related compounds. This comparative data can aid in the selection of appropriate experimental conditions and analytical techniques.
| Property | 5-Chloro-2,3-difluoropyridine | 5-Chloro-2-fluoropyridine | Pyridine |
| CAS Number | 89402-43-7[1][2] | 1480-65-5 | 110-86-1[3] |
| Molecular Weight | 149.53 g/mol [1][2] | 131.54 g/mol | 79.10 g/mol [3] |
| Physical State | Liquid[4][5] | Liquid | Colorless liquid[3] |
| Melting Point | 47-49 °C | Not available | -42.0 °C[3] |
| Boiling Point | 135 °C[4] | 149 °C | 115.5 °C[3] |
| Density | 1.442 g/mL at 25 °C[2] | 1.311 g/mL at 25 °C | 0.9780 g/mL at 25 °C[3] |
| Refractive Index | 1.47[4] | n20/D 1.498 | Not available |
Experimental Determination of Physical Properties
This section provides detailed, step-by-step methodologies for the determination of the primary physical properties of 5-Chloro-2-(1,1-difluoroethyl)pyridine. The causality behind experimental choices is explained to ensure a deep understanding of the procedures.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[6]
Experimental Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation:
-
Ensure the sample of 5-Chloro-2-(1,1-difluoroethyl)pyridine is thoroughly dried and in a fine powdered form.
-
Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample.[7]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[8]
-
-
Determination:
-
Rapid Preliminary Measurement: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting point. This saves time in subsequent, more accurate measurements.[7]
-
Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample and heat at a much slower rate (1-2 °C/min) as the temperature approaches the expected melting point.[9]
-
Record the Melting Range:
-
T₁: The temperature at which the first droplet of liquid is observed.
-
T₂: The temperature at which the entire sample has transitioned to a liquid.
-
-
The melting point is reported as the range T₁ - T₂.
-
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point provides information about a compound's volatility and is also an indicator of purity.
Experimental Protocol: Micro-Boiling Point (Thiele Tube Method)
This method is advantageous as it requires a minimal amount of sample (less than 0.5 mL).[10]
-
Apparatus Assembly:
-
Attach a small test tube (Durham tube) containing 0.2-0.3 mL of 5-Chloro-2-(1,1-difluoroethyl)pyridine to a thermometer using a rubber band. The bottom of the tube should be level with the thermometer bulb.[10]
-
Place a capillary tube (sealed at one end) into the Durham tube with the open end down.
-
Place the entire assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the rubber band is above the oil level.[11]
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-burner.[11]
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Recording the Boiling Point:
-
The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point of the liquid.[11]
-
Record the ambient atmospheric pressure as the boiling point is pressure-dependent.
-
Caption: Workflow for Micro-Boiling Point Determination.
Density Measurement
Density is a fundamental physical property defined as mass per unit volume.
Experimental Protocol: Vibrational Density Meter
This automated method is fast, reliable, and requires a small sample volume (as little as 1 mL).[12]
-
Calibration:
-
Calibrate the instrument according to the manufacturer's instructions using two standards of known density that bracket the expected density of the sample (e.g., dry air and deionized water).
-
-
Sample Measurement:
-
Ensure the instrument's oscillating U-tube is clean and dry.
-
Set the desired temperature for the measurement (e.g., 25.0 °C).
-
Inject the sample of 5-Chloro-2-(1,1-difluoroethyl)pyridine into the U-tube, ensuring no air bubbles are present.
-
The instrument measures the change in the frequency of oscillation of the tube, which is directly related to the density of the liquid.[12][13]
-
Record the density reading once the value has stabilized.
-
Solubility Determination
Solubility is a critical parameter, particularly in drug development, as it influences bioavailability.[14][15]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.[15]
-
Preparation:
-
Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).
-
Add an excess amount of solid 5-Chloro-2-(1,1-difluoroethyl)pyridine to a known volume of each buffer in separate vials. The excess solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand so that the excess solid can settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
-
Spectroscopic Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
4.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound. For 5-Chloro-2-(1,1-difluoroethyl)pyridine, both ¹H and ¹⁹F NMR will be highly informative.
Protocol for ¹H and ¹⁹F NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[16]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ethyl group. The chemical shifts, integration, and coupling patterns will confirm their connectivity.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F NMR is highly sensitive to the local electronic environment.[16] A single signal is expected for the two equivalent fluorine atoms of the difluoroethyl group. The coupling between the fluorine atoms and the adjacent methyl protons (³JHF) will provide further structural confirmation.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Chemical shifts for ¹H NMR should be referenced to tetramethylsilane (TMS) at 0 ppm. For ¹⁹F NMR, an external reference such as CFCl₃ (0 ppm) is typically used.[17]
4.5.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Observations:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (177.58 Da).
-
Isotope Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity approximately one-third of the M⁺ peak is expected, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[18][19]
-
Fragmentation: Common fragmentation patterns may include the loss of a methyl group (-CH₃), a fluorine atom (-F), or cleavage of the C-C bond between the pyridine ring and the difluoroethyl group.
4.5.3. UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
-
Expected Spectrum: Pyridine and its derivatives typically exhibit characteristic absorption bands in the UV region. The primary absorption maximum for pyridine is around 254 nm.[20][21] The substitution pattern on the ring will influence the exact position (λ_max) and intensity of these bands.
Conclusion
This technical guide has presented the known computational data for 5-Chloro-2-(1,1-difluoroethyl)pyridine and, more importantly, has provided a comprehensive set of validated experimental protocols for the determination of its key physical properties. The methodologies outlined for melting point, boiling point, density, solubility, and spectroscopic analysis are designed to empower researchers to generate the empirical data necessary for the confident application of this novel compound in their respective fields. The emphasis on the rationale behind each experimental step is intended to foster a deeper understanding and ensure the generation of high-quality, reliable data. As research into this and related fluorinated pyridines continues, the systematic application of these fundamental characterization techniques will be paramount to unlocking their full potential.
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